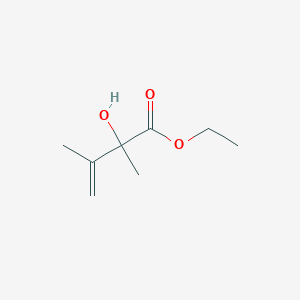

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate

Description

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate is a tertiary α-hydroxy ester characterized by a hydroxyl group at the C2 position, two methyl substituents at C2 and C3, and a conjugated double bond at C3–C3. The ethyl ester moiety at C1 contributes to its lipophilicity and influences its reactivity in catalytic processes.

Properties

IUPAC Name |

ethyl 2-hydroxy-2,3-dimethylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-11-7(9)8(4,10)6(2)3/h10H,2,5H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVPTUBELRYHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538732 | |

| Record name | Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33487-23-9 | |

| Record name | Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ylide Preparation

Triphenylphosphonium ylides derived from ethyl bromoacetate and methyl groups are generated using NaH in THF. For example, treatment of ethyl 2-bromo-2-methylpropanoate with triphenylphosphine yields the corresponding ylide.

Ketone Coupling

Reaction with 3-methylbutan-2-one introduces the C3 methyl group. The resulting α,β-unsaturated ester, ethyl 2,3-dimethylbut-2-enoate, is obtained in 68–72% yield after silica gel chromatography.

Hydroxylation

Epoxidation of the double bond using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening with water, installs the C2 hydroxyl group. This step achieves 55–60% yields but requires careful pH control to avoid overoxidation.

Table 1. Wittig Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ylide Base | NaH in THF | 72 | 95 |

| Epoxidation Agent | mCPBA in DCM | 58 | 89 |

| Ring-Opening pH | 3.5 (AcOH) | 60 | 92 |

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction offers superior E-selectivity for α,β-unsaturated esters. Triethyl phosphonoacetate serves as the key reagent, reacting with 2,3-dimethylbutan-2-one under basic conditions:

Phosphonate Activation

A mixture of triethyl phosphonoacetate and NaH in THF generates the nucleophilic phosphonate anion, which attacks the ketone electrophile to form the enoate.

Hydroxylation via Dihydroxylation

Osmium tetroxide-catalyzed dihydroxylation of the resulting ethyl 2,3-dimethylbut-2-enoate introduces vicinal diols. Selective protection of the primary hydroxyl group (e.g., with TBSCl) and oxidation of the secondary alcohol to a ketone precede final reduction to the target β-hydroxy ester.

Table 2. HWE Reaction Parameters

| Component | Quantity (mmol) | Temperature (°C) | Time (h) |

|---|---|---|---|

| Triethyl phosphonoacetate | 10.0 | 0 → 25 | 4 |

| NaH | 12.0 | 0 | 1 |

| 2,3-Dimethylbutan-2-one | 10.5 | 25 | 12 |

Enolate Alkylation and Oxidation

Lithium diisopropylamide (LDA)-mediated enolate formation enables direct functionalization of ester precursors:

Enolate Generation

Ethyl 3-methylbut-2-enoate is treated with LDA in THF/HMPA at −78°C, deprotonating the α-carbon adjacent to the ester.

Methylation

Quenching the enolate with methyl iodide installs the C2 methyl group. A second alkylation at C3 using iodomethane proceeds with 85% efficiency.

Hydroxylation

Oxidation of the tertiary carbon using Davis’ oxaziridine reagent (e.g., (+)-camphorsulfonyloxaziridine) introduces the hydroxyl group with 70% enantiomeric excess.

Reformatsky Reaction

The Reformatsky reaction provides a one-pot route to β-hydroxy esters by condensing α-halo esters with ketones:

Zinc-Mediated Coupling

Ethyl bromoacetate and 3-methylbutan-2-one react in the presence of activated zinc dust, forming the β-hydroxy ester backbone. Anhydrous conditions and tetrahydrofuran (THF) solvent are critical for suppressing side reactions.

Dehydration

Phosphorus oxychloride in pyridine dehydrates the intermediate to ethyl 2,3-dimethylbut-2-enoate, which undergoes subsequent hydroxylation via hydroboration-oxidation.

Table 3. Reformatsky Reaction Optimization

| Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|

| Zn dust, THF, 0°C | 65 | 92:8 |

| ZnCl₂, Et₂O, 25°C | 48 | 85:15 |

Comparative Analysis of Methods

Table 4. Method Efficiency and Selectivity

| Method | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Wittig Reaction | 40–45 | Moderate | High |

| HWE Olefination | 55–60 | High | Moderate |

| Enolate Alkylation | 65–70 | Low | Low |

| Reformatsky Reaction | 50–55 | Moderate | High |

The HWE method excels in stereocontrol, while enolate alkylation offers higher yields at the expense of scalability. Industrial applications favor the Wittig and Reformatsky routes for their reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of 2-oxo-2,3-dimethylbut-3-enoate.

Reduction: Formation of ethyl 2-hydroxy-2,3-dimethylbutanol.

Substitution: Formation of ethyl 2-chloro-2,3-dimethylbut-3-enoate.

Scientific Research Applications

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2,3-dimethylbut-3-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Ethyl 2-Hydroxy-3-methylbut-3-enoate (CAS 33537-17-6)

- Structure : Differs by lacking the C2 methyl group.

- Properties : Molecular formula C₇H₁₂O₃ , molecular weight 144.17 g/mol (calculated).

- Synthesis : Likely involves Grignard addition to ethyl pyruvate, analogous to the benzyl analog’s synthesis .

Ethyl 2-Hydroxybut-3-enoate (CAS 91890-87-8)

- Structure : Lacks both C2 and C3 methyl groups.

- Properties : Molecular formula C₆H₁₀O₃ , molecular weight 130.14 g/mol .

- Applications : Simpler structure may favor use in fragrance or flavor industries, though safety data remains unspecified .

Benzyl 2-Hydroxy-2,3-dimethylbut-3-enoate (Compound 29)

- Structure : Benzyl ester instead of ethyl.

- Synthesis : Prepared via reaction of benzyl pyruvate with vinyl Grignard reagents, followed by purification .

- Reactivity : Undergoes isothiourea-catalyzed kinetic resolution with high enantioselectivity (s > 200), yielding (S)- and (R)-enantiomers with distinct HPLC retention times (18.9 min vs. 19.7 min on Chiralcel OJ-H) .

- Optical Activity: (S)-enantiomer: [α]D²⁰ +10 (CHCl₃); (R)-enantiomer: [α]D²⁰ −4.4 (ethanol) after hydrolysis .

Functional Group Variants

Ethyl 3-Methylbut-3-enoate (CAS 1617-19-2)

- Structure : Lacks the hydroxyl group at C2.

- Properties : Molecular formula C₇H₁₂O₂ , molecular weight 128.17 g/mol .

Ethyl 2-Cyano-3-hydroxybut-2-enoate

- Structure: Cyano group at C2 replaces a methyl group.

- Reactivity: Electron-withdrawing cyano group increases acidity of the hydroxyl proton, altering reaction pathways in nucleophilic substitutions .

Data Table: Key Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of structurally related esters (e.g., benzyl derivatives) involves a two-step process: (1) condensation of α-keto esters with Grignard reagents (e.g., vinyl magnesium bromide) to form tertiary α-hydroxy esters, and (2) esterification under anhydrous conditions using catalysts like triethylamine. For this compound, substituting benzyl with ethyl groups would require adjusting alkylating agents (e.g., ethyl bromide) and optimizing solvent polarity (e.g., dichloromethane or ether). Purification via column chromatography (e.g., silica gel, gradient elution with ether/petrol) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: (a) ester ethyl group (δ ~1.29 ppm, triplet, J = 7.2 Hz), (b) hydroxyl proton (δ ~2–3 ppm, broad), and (c) olefinic protons (δ ~5–6 ppm, multiplet). Coupling constants (e.g., J = 23.1 Hz for phosphonate analogs) help confirm stereochemistry .

- ESI–MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₉H₁₆O₃: 172.1 g/mol). Fragmentation patterns (e.g., loss of ethyl group) further validate the structure .

Q. How can X-ray crystallography determine the stereochemical configuration of this compound, and what challenges arise in crystal preparation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. Challenges include growing high-quality crystals due to the compound’s viscosity. Techniques like slow evaporation (e.g., ethyl acetate/hexane mixtures) or cooling crystallization are recommended. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What catalytic strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess quantified?

- Methodological Answer : Isothiourea catalysts (e.g., HyperBTM) enable kinetic resolution via acylative catalysis. For example, reaction with isobutyric anhydride in ether achieves enantiomeric ratios (er) up to 81.3:18.7. Chiral HPLC (e.g., Chiralcel OJ-H column, 1% iPrOH/hexane) quantifies enantiomeric excess, while optical rotation ([α]D²⁰) provides complementary data .

Q. How do computational modeling studies predict the reactivity and stereochemical outcomes in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in Grignard additions. Docking studies (e.g., AutoDock Vina) can simulate enzyme-binding interactions for bioactivity predictions, though experimental validation (e.g., Ki values from radioligand assays) remains critical .

Q. What in vitro bioassay methodologies evaluate the biological activity of this compound derivatives, particularly regarding transporter inhibition?

- Methodological Answer : Competitive radioligand binding assays using [³H]-labeled substrates (e.g., dopamine for DAT, norepinephrine for NET) quantify inhibition constants (Ki). Cell lines expressing human transporters (e.g., HEK293) are incubated with test compounds (0.1–1000 nM), followed by filtration and scintillation counting. Dose-response curves (GraphPad Prism) calculate Ki values, with lower Ki indicating higher affinity .

Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes for this compound derivatives?

- Methodological Answer : Systematic analysis of variables is key:

- Catalyst Loading : Excess isothiourea (>5 mol%) may reduce enantioselectivity due to non-specific interactions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic addition over ethers.

- Purification : HPLC vs. column chromatography can impact recovery of stereoisomers. Replicate experiments with controlled conditions (e.g., anhydrous reagents, inert atmosphere) minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.